molecular formula C21H30O4 B104428 18-Hydroxy-11-deoxycorticosterone CAS No. 379-68-0

18-Hydroxy-11-deoxycorticosterone

Cat. No.: B104428
CAS No.: 379-68-0
M. Wt: 346.5 g/mol
InChI Key: VPJHREHKRNIYDB-TZGXILGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Hydroxy-11-deoxycorticosterone is a steroidal compound that belongs to the class of corticosteroids. It is structurally related to other corticosteroids such as cortisol and corticosterone. This compound is characterized by the presence of hydroxyl groups at the 18th and 21st positions on the pregnane skeleton, which is a common feature in many biologically active steroids.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

18-Hydroxydeoxycorticosterone interacts with various enzymes and proteins. In rats, the conversion of 11-deoxycorticosterone into 18-Hydroxydeoxycorticosterone is catalyzed by the CYP11B3 enzyme .

Cellular Effects

The cellular effects of 18-Hydroxydeoxycorticosterone are significant. It has been found to modulate central nervous system function . It also significantly reduced the conversion rate of 11-deoxycorticosterone to corticosterone and that of 11-deoxycortisol to cortisol .

Molecular Mechanism

The molecular mechanism of 18-Hydroxydeoxycorticosterone involves its interaction with various biomolecules. It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is also an intermediate in the biosynthesis of corticosterone .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 18-Hydroxydeoxycorticosterone have been observed to change over time. For example, a decrease in the amplitude of evoked potentials was observed with the hormone 16.3 minutes after injection, and amplitude values returned to baseline levels 38 minutes after injection .

Dosage Effects in Animal Models

The effects of 18-Hydroxydeoxycorticosterone vary with different dosages in animal models. For instance, in adrenalectomized rats, 750 μg of 18-Hydroxydeoxycorticosterone dissolved in 0.5 ml of a 4:1 saline solution were injected intravenously .

Metabolic Pathways

18-Hydroxydeoxycorticosterone is involved in several metabolic pathways. It serves as an intermediate in the synthesis of aldosterone by the enzyme aldosterone synthase in the zona glomerulosa . It is also an intermediate in the biosynthesis of corticosterone .

Transport and Distribution

It is known that it is a hydroxylated metabolite of 11-deoxycorticosterone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Hydroxy-11-deoxycorticosterone typically involves multiple steps starting from simpler steroidal precursors. One common method involves the reaction of an 18-hydroxypregnan-20-one in its hemiacetal form with lead tetra-acetate or electrophilic bromine sources to introduce acetoxy or bromo substituents at the 21st position. Subsequent alkaline hydrolysis yields the 21-hydroxy derivative .

Another synthetic route involves the hypoiodite reaction, where a 5α-bromo-6β-hydroxy derivative is treated with lead tetra-acetate and iodine under irradiation. This is followed by Henbest acetoxylation at the 21st position and oxidation of the intermediate 21-monoacetate to the 19-oxo derivative. Alkaline cleavage then gives the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

18-Hydroxy-11-deoxycorticosterone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as 19-oxo derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups or the carbonyl groups present in the molecule.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the steroid skeleton.

Common Reagents and Conditions

    Lead tetra-acetate: Used for introducing acetoxy groups.

    Electrophilic bromine sources: Used for bromination reactions.

    Alkaline hydrolysis: Used to convert acetoxy or bromo substituents to hydroxyl groups.

    Iodine and irradiation: Used in the hypoiodite reaction for specific transformations.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and applications.

Scientific Research Applications

18-Hydroxy-11-deoxycorticosterone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Corticosterone: Similar structure but lacks the hydroxyl group at the 17th position.

    11-Dehydrocorticosterone: Lacks the hydroxyl group at the 11th position.

Uniqueness

18-Hydroxy-11-deoxycorticosterone is unique due to the presence of hydroxyl groups at both the 18th and 21st positions, which imparts distinct biological activities and chemical reactivity compared to other corticosteroids .

Properties

IUPAC Name

(8R,9S,10R,13R,14S,17S)-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-6-14(24)10-13(20)2-3-15-16(20)7-9-21(12-23)17(15)4-5-18(21)19(25)11-22/h10,15-18,22-23H,2-9,11-12H2,1H3/t15-,16+,17+,18-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJHREHKRNIYDB-TZGXILGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4C(=O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958920
Record name 18-Hydroxy-11-deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379-68-0
Record name 18-Hydroxy-11-deoxycorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Hydroxydeoxycorticosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Hydroxy-11-deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18,21-dihydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
18-Hydroxy-11-deoxycorticosterone
Reactant of Route 2
18-Hydroxy-11-deoxycorticosterone
Reactant of Route 3
18-Hydroxy-11-deoxycorticosterone
Reactant of Route 4
18-Hydroxy-11-deoxycorticosterone
Reactant of Route 5
Reactant of Route 5
18-Hydroxy-11-deoxycorticosterone
Reactant of Route 6
18-Hydroxy-11-deoxycorticosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.